molecular formula C9H7FN2 B11921747 3-Fluoroisoquinolin-5-amine

3-Fluoroisoquinolin-5-amine

Cat. No.: B11921747
M. Wt: 162.16 g/mol
InChI Key: LGVOSSHEFDYERT-UHFFFAOYSA-N
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Description

3-Fluoroisoquinolin-5-amine is a fluorinated heterocyclic building block of high interest in pharmaceutical and agrochemical research. As a fused bicyclic structure containing both a fluorine substituent and an amino group, it offers versatile reactivity and potential for molecular modification. The fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and membrane permeability, making it a valuable modification in drug discovery efforts . The primary amine group on the isoquinoline core serves as a key handle for further synthetic elaboration, allowing researchers to create amide bonds, sulfonamides, or imines, or to participate in cross-coupling reactions to generate diverse compound libraries for biological screening. This compound is closely related to other researched molecules, such as 5-Fluoroisoquinolin-3-amine, underscoring the general utility of amino-fluoro-isoquinolines in developing new chemical entities . Researchers utilize this scaffold in the synthesis of potential kinase inhibitors, epigenetic modulators, and other bioactive small molecules. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

3-fluoroisoquinolin-5-amine

InChI

InChI=1S/C9H7FN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2

InChI Key

LGVOSSHEFDYERT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)N)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Fluoroisoquinolin 5 Amine and Its Regioisomeric/structural Analogs

Established and Novel Approaches to Isoquinoline (B145761) Ring System Formation

The construction of the isoquinoline scaffold is a well-established field in organic synthesis, with several named reactions providing reliable routes to this important heterocyclic motif. Concurrently, modern transition metal-catalyzed methods have emerged as powerful alternatives, offering novel bond disconnections and broader substrate scope.

Bischler–Napieralski Cyclization and its Variants

The Bischler–Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline. wikipedia.orgjk-sci.com The reaction typically employs condensing agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.org

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org For the synthesis of precursors to 3-Fluoroisoquinolin-5-amine, a suitably substituted β-phenylethylamide would be required. Variants of this reaction utilize alternative dehydrating agents and have been adapted for microwave-assisted synthesis, allowing for the rapid generation of substituted isoquinoline libraries. organic-chemistry.org One of the primary limitations is the potential for a retro-Ritter reaction, which can be minimized by using nitrile solvents or by converting the amide to an N-acyliminium intermediate. jk-sci.comorganic-chemistry.org

Reagent/ConditionIntermediate/ProductKey Features
POCl₃, P₂O₅3,4-DihydroisoquinolineClassical conditions, requires heating.
Tf₂O, 2-chloropyridine3,4-DihydroisoquinolineMilder conditions, broader substrate scope.
Oxalyl chloride, FeCl₃N-acyliminium intermediateAvoids retro-Ritter side reaction.
Microwave irradiationSubstituted isoquinolinesRapid library synthesis.

Pictet–Spengler Reaction and Modern Applications

The Pictet–Spengler reaction offers another classic route to isoquinoline derivatives, specifically tetrahydroisoquinolines, through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgresearchgate.net This reaction is particularly prevalent in the synthesis of natural products and their analogs. researchgate.net

The driving force for the cyclization is the formation of an electrophilic iminium ion. wikipedia.org While traditionally carried out with strong acids and heat, modern variations can proceed under milder, even physiological, conditions, and have been successfully applied to solid-phase synthesis. wikipedia.orgnih.gov The scope of the Pictet–Spengler reaction is broad, with the reactivity of the aromatic ring being a key factor; electron-rich aromatic systems undergo cyclization more readily. wikipedia.org Asymmetric variants, employing chiral auxiliaries or catalysts, have been developed to produce enantiomerically enriched isoquinoline alkaloids. mdpi.com

Catalyst/ConditionProduct TypeNoteworthy Applications
Strong acid (e.g., HCl), heatTetrahydroisoquinolineTraditional method for simple isoquinolines.
Mild acid, aprotic mediaTetrahydroisoquinolineImproved yields and broader applicability.
N-acylationN-acyliminium ion intermediateCyclization of less reactive aromatics.
Chiral catalysts/auxiliariesEnantiomerically enriched tetrahydroisoquinolinesAsymmetric synthesis of natural products.

Pomeranz–Fritsch Reaction and Mechanistic Insights

The Pomeranz–Fritsch reaction provides a direct route to isoquinolines (not their dihydro or tetrahydro analogs) from the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgmaxbrainchemistry.com The reaction begins with the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes cyclization in the presence of a strong acid like sulfuric acid. quimicaorganica.org

Mechanistic studies suggest the formation of a key intermediate that, upon the elimination of two molecules of alcohol, aromatizes to the isoquinoline ring system. wikipedia.orgresearchgate.net While versatile, the classical Pomeranz–Fritsch reaction can suffer from low yields, particularly with electron-withdrawing groups on the benzaldehyde. Modifications using polyphosphoric acid (PPA) as the cyclizing agent have been shown to improve yields and enable the synthesis of a wider range of substituted isoquinolines. researchgate.net

Transition Metal-Catalyzed Syntheses of Isoquinoline Frameworks

In recent years, transition metal-catalyzed reactions have revolutionized the synthesis of heterocycles, including isoquinolines. These methods often rely on C-H activation and annulation strategies, providing access to complex isoquinoline derivatives from simple starting materials with high atom economy. bohrium.comresearchgate.net

Catalysts based on rhodium, ruthenium, palladium, and cobalt have been extensively studied for the synthesis of isoquinolines. researchgate.netmdpi.com For instance, Rh(III)-catalyzed C-H activation of oximes followed by annulation with alkynes is a powerful method for producing highly substituted isoquinolines. rsc.org Similarly, palladium-catalyzed tandem reactions have been developed for the efficient synthesis of isoquinoline derivatives. bohrium.com These methods often exhibit broad functional group tolerance and can provide access to substitution patterns that are difficult to achieve through classical methods.

Selective Fluorination Strategies for the Isoquinoline Core at the 3-Position

The introduction of a fluorine atom at the 3-position of the isoquinoline ring is a challenging transformation that requires highly selective fluorination methods. Given the electron-deficient nature of the pyridine (B92270) ring within the isoquinoline system, nucleophilic fluorination strategies are generally more applicable for substitution at positions like C-1 and C-3.

Nucleophilic Fluorination Reactions

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a halogen or a sulfonate, by a fluoride (B91410) ion source. For the synthesis of this compound, a plausible strategy would involve the preparation of a 3-halo-isoquinolin-5-amine precursor, followed by a nucleophilic fluorination step.

Common nucleophilic fluorinating agents include alkali metal fluorides (e.g., KF, CsF) often in the presence of a phase-transfer catalyst, and anhydrous hydrogen fluoride in combination with a base (e.g., pyridine, Mel-Im). The efficiency of these reactions is highly dependent on the nature of the substrate, the leaving group, and the reaction conditions. For electron-deficient heterocyclic systems, the displacement of a leaving group at the 3-position can be facilitated.

Recent advancements in this area include the development of palladium-catalyzed C-H fluorination using nucleophilic fluoride sources. nih.gov While demonstrated on quinoline (B57606) derivatives, these methods could potentially be adapted for the direct C-H fluorination of the isoquinoline core at the 3-position, although regioselectivity would be a critical challenge to overcome. Another innovative approach involves a concerted nucleophilic aromatic substitution that avoids the formation of high-energy Meisenheimer intermediates, which has been successfully applied to the fluorination of quinolines. rwth-aachen.de

A direct synthesis of 3-fluoroisoquinolines has been reported from 2-(2,2-difluorovinyl)benzonitriles through reaction with organolithiums, which proceeds via an intramolecular nucleophilic displacement of a vinylic fluorine. This method provides a novel disconnection for accessing 3-fluoroisoquinolines.

Fluorinating AgentSubstrate TypeKey Considerations
KF, CsF3-HaloisoquinolineRequires a good leaving group and often high temperatures.
Anhydrous HF-Pyridine3-Hydroxyisoquinoline (via diazonium salt)Diazotization of a 3-aminoisoquinoline precursor.
AgF, hypervalent iodine oxidantC-H bond (Pd-catalyzed)Potential for direct C-H fluorination, regioselectivity is key.
Organolithiums2-(2,2-Difluorovinyl)benzonitrileIntramolecular cyclization/fluorination.

Electrophilic Fluorination Reactions

Electrophilic fluorination is a primary strategy for the direct introduction of a fluorine atom onto an aromatic core by treating a carbon-centered nucleophile with an electrophilic fluorine source. This approach is an alternative to nucleophilic fluorination methods. The development of reagents with N-F bonds has been pivotal, offering stable, safe, and economical options for these transformations.

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. These reagents contain electron-withdrawing groups attached to a nitrogen atom, which decreases the electron density on the fluorine, rendering it electrophilic. The choice of reagent and reaction conditions is critical for achieving high regioselectivity and yield. For instance, the synthesis of 4-fluoro-3-pentylisoquinoline has been achieved using NFSI in the presence of a silver catalyst (AgNO3) and a base (Li2CO3) in N,N-dimethyl acetamide (B32628) (DMA).

While direct C-H fluorination of electron-deficient azaarenes like isoquinoline can be challenging due to the high energy of the potential Wheland intermediates, specialized methods have been developed. One such method involves an electron-transfer-enabled process that allows for the selective C–H fluorination of quinolines, a related azaarene, which could be conceptually applied to isoquinolines.

Table 1: Examples of Electrophilic Fluorination Conditions

Starting Material Fluorinating Agent Catalyst/Base Solvent Product Yield Reference
Imine of 2-(hept-1-ynyl) benzaldehyde NFSI AgNO3 / Li2CO3 DMA 4-fluoro-3-pentylisoquinoline 73%

Carbon-Fluorine Bond Formation via Metal-Mediated or Metal-Free Processes

Beyond direct electrophilic fluorination, C-F bond formation can be accomplished through various metal-mediated and, increasingly, metal-free pathways.

Metal-Mediated Processes: Transition-metal-catalyzed reactions represent a powerful tool for C-F bond formation. These methods often involve the activation of C-H or C-X (where X is a halide or triflate) bonds, followed by coupling with a fluoride source. Palladium-facilitated nucleophilic fluorination of aryl halides has been explored, demonstrating the potential for high regioselectivity. The activation of carbon-fluorine bonds is also a significant area of research, often involving transition-metal-mediated elimination of fluorine. While typically used for functionalization of already fluorinated compounds, the underlying principles of C-F bond manipulation are relevant.

Metal-Free Processes: There is growing interest in metal-free C-F bond formation to create more sustainable and economical synthetic routes. These strategies can involve the use of hypervalent iodine compounds in conjunction with a fluorine source like hydrogen fluoride (HF) to generate an electrophilic fluorinating species in situ. Another approach involves the reaction of fluoroalkanes with vinyl-pinacol boronic ester (BPin) reagents, templated by the boron reagent to induce C-C bond formation, which can be a novel route to fluoroalkylated molecules. For fluoroarenes, main group metal-mediated strategies have emerged as a regioselective alternative to transition metals for the functionalization of C-H and C-F bonds.

Amination Methodologies for the Isoquinoline Core at the 5-Position

Introducing an amino group at the C-5 position of the isoquinoline ring is a critical step in the synthesis of the target compound. Several methodologies are available, each with distinct advantages.

Direct Amination Approaches

Direct amination involves the nucleophilic substitution of a hydrogen atom (SNH) on the isoquinoline ring. This is often feasible on nitro-activated systems. Research has shown that 5-nitroisoquinoline (B18046) can undergo direct SNH amidation to produce various amides and ureas. For example, reacting 5-nitroisoquinoline with amide anions in anhydrous DMSO can lead to the formation of N-(5-nitroisoquinolin-8-yl)benzamides. Oxidative aminations are also possible, especially when a nitro group is present to promote nucleophilic addition. The Chichibabin reaction, a well-known amination method for heterocycles, typically results in amination at the C-1 position of isoquinoline.

Reduction of Nitro-Isoquinolines

A common and reliable method for introducing an amino group is through the reduction of a precursor nitro group. The nitration of isoquinoline with concentrated nitric and sulfuric acids typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline, with the 5-nitro isomer often being the major product.

The subsequent reduction of 5-nitroisoquinoline to 5-aminoisoquinoline (B16527) can be achieved using various reducing agents. Catalytic hydrogenation using palladium on carbon (Pd/C) is a frequently employed method. Other chemical reducing agents like stannous chloride (SnCl2) in concentrated hydrochloric acid or titanium(III) chloride are also effective.

Table 2: Selected Reagents for the Reduction of 5-Nitroisoquinoline

Reducing Agent Solvent / Conditions Product Reference
H2, 10% Pd/C DMF–Et3N 5-Amino-4-fluoroisoquinoline
SnCl2·2H2O Concentrated HCl 4-Fluoro-5-aminoisoquinoline
Hydrazine / Iron(III) chloride N/A Isoquinolin-5-amine

Buchwald-Hartwig Amination and Related Cross-Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. This reaction is highly valued for its broad substrate scope, functional group tolerance, and relatively mild conditions compared to older methods.

For the synthesis of 5-aminoisoquinoline derivatives, this methodology would involve the coupling of a 5-haloisoquinoline (e.g., 5-bromoisoquinoline) with an amine or an ammonia (B1221849) equivalent. The choice of palladium source (e.g., Pd(OAc)2 or Pd2(dba)3), phosphine (B1218219) ligand (e.g., JohnPhos, Xantphos), and base (e.g., Cs2CO3 or NaOt-Bu) is crucial for achieving high yields. While many examples focus on coupling aryl amines to the isoquinoline core, the methodology is adaptable for various amine nucleophiles.

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of a multifunctional molecule like this compound can be approached through either convergent or divergent strategies.

A convergent synthesis would involve preparing key fragments of the molecule separately and then combining them in a late-stage step. For example, a 3-fluoro-isoquinoline fragment and a precursor for the 5-amino group could be synthesized independently and then coupled. A plausible convergent route could start with a pre-fluorinated building block, which is then used to construct the isoquinoline ring, followed by introduction of the amino group (or a precursor like a nitro group) at the 5-position.

A divergent synthesis starts from a common intermediate that is later modified to produce a library of related compounds. A potential divergent pathway to this compound could begin with a substituted isoquinoline that allows for selective, late-stage functionalization. For instance, a 3-bromo-5-nitroisoquinoline (B12452735) could serve as a key intermediate. The bromine atom could be subjected to nucleophilic fluorination, followed by the reduction of the nitro group to the desired amine. Alternatively, a 3-bromo-5-aminoisoquinoline (obtained via Buchwald-Hartwig amination on a 3,5-dibromoisoquinoline (B8246149) followed by selective chemistry) could undergo a late-stage fluorination reaction. Such strategies allow for the flexible creation of various analogs for structure-activity relationship studies. A synthetic route to 8-fluoro-3,4-dihydroisoquinoline, for example, has been developed and used in subsequent transformations, including fluorine-amine exchange, demonstrating a divergent approach from a common fluorinated intermediate.

Stereoselective and Regioselective Synthesis of this compound Derivatives

The synthesis of specific isomers of this compound derivatives, where chirality or the precise placement of additional functional groups is controlled, requires advanced synthetic methodologies. While literature specifically detailing these methods for the this compound scaffold is nascent, established principles from the broader field of isoquinoline chemistry provide a clear framework for achieving high levels of stereochemical and regiochemical control. These strategies primarily involve asymmetric catalysis for creating chiral centers and directing group-assisted reactions for selective functionalization of the aromatic core.

Stereoselective Synthesis Strategies

Stereoselectivity in the context of isoquinoline derivatives typically involves the creation of one or more chiral centers, most commonly by transforming the planar aromatic ring into a non-planar tetrahydroisoquinoline (THIQ) backbone. The introduction of a stereocenter at the C1 position of the THIQ core is of particular interest as this motif is present in numerous biologically active alkaloids. rsc.org The principal and most effective method for achieving this is through the asymmetric reduction of a 1-substituted-3,4-dihydroisoquinoline (DHIQ) precursor.

This transformation can be accomplished using several catalytic systems, where a chiral catalyst transfers hydrogen to one face of the C=N double bond of the DHIQ, leading to the preferential formation of one enantiomer. rsc.org Transition metal catalysts based on rhodium, ruthenium, and iridium, paired with chiral phosphine ligands, are prominent in this field.

Another powerful strategy involves the use of chiral auxiliaries. In this approach, a chiral group is temporarily attached to the nitrogen atom of the substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as reduction or alkylation, and is later removed to yield the enantiomerically enriched product. Chiral sulfinyl groups have proven effective for the diastereoselective synthesis of tetrahydroisoquinolines.

The following table summarizes representative examples of asymmetric hydrogenation used to produce chiral tetrahydroisoquinoline derivatives, illustrating the high levels of enantioselectivity that can be achieved with modern catalytic systems.

Catalyst/LigandSubstrate TypeHydrogen SourceEnantiomeric Excess (ee)Yield
[Rh(cod)Cl]₂ / Chiral Phosphine Ligand1-Phenyl-3,4-dihydroisoquinolineH₂Up to 99%High
RuCl₂(PPh₃)₃ / Chiral Diamine Ligand1-Methyl-3,4-dihydroisoquinolineHCOOH/Et₃N (Transfer Hydrogenation)Up to 98%Excellent
[Ir(cod)Cl]₂ / (S)-BINAP1-Aryl-3,4-dihydroisoquinolineH₂>95%Quantitative
Chiral Sulfinyl AuxiliaryN-sulfinyl-3,4-dihydroisoquinolinium saltNaBH₄ (Reducing Agent)>95% (diastereomeric excess)Good

Regioselective Synthesis Strategies

Regioselectivity involves controlling the position of functionalization on an already-formed this compound ring. The inherent electronic properties of the isoquinoline core, combined with the directing effects of the existing fluorine and amine substituents, dictate the reactivity of the C-H bonds at various positions. Modern transition-metal-catalyzed C-H activation is the most potent tool for achieving site-selective functionalization, allowing for reactions like arylation, alkylation, and amination at specific positions that are otherwise difficult to access. mdpi.comnih.gov

For a this compound derivative, the substituents would exert the following influences:

5-Amino Group: The amine functionality is a powerful ortho-directing group. In C-H activation chemistry, it can coordinate to the metal catalyst and direct functionalization to the adjacent C4 and C6 positions. The C4 position is generally more sterically accessible.

3-Fluoro Group: As an electron-withdrawing group, the fluorine atom deactivates the ring towards electrophilic attack but can influence the regioselectivity of metal-catalyzed processes.

Isoquinoline Nitrogen (N2): The nitrogen atom strongly directs C-H activation to the C1 position, a common site of functionalization in many isoquinoline systems. nih.gov

Therefore, the outcome of a C-H functionalization reaction on the this compound scaffold would depend on a carefully chosen catalytic system that can override or leverage these competing directing effects. For instance, protecting the 5-amino group as an amide could enhance its directing ability and favor functionalization at C4.

The table below provides examples of regioselective C-H functionalization on quinoline and isoquinoline scaffolds, which serve as models for potential transformations on this compound derivatives.

CatalystDirecting GroupReaction TypePosition FunctionalizedSubstrate Class
Pd(OAc)₂Pyridine N-oxideC-H ArylationC2Quinoline N-Oxide
[RhCp*Cl₂]₂Amide (on benzene (B151609) ring)C-H AnnulationC8Benzamide
Cu(OAc)₂8-AminoquinolineC-H ArylationC58-Aminoquinoline
[Ru(p-cymene)Cl₂]₂N-Aryl BenzamidineC-H Activation/AnnulationC1Isoquinoline

Structure Activity Relationship Sar and Ligand Design Principles of 3 Fluoroisoquinolin 5 Amine Derivatives

Systemic Analysis of Substituent Effects on Isoquinoline (B145761) Scaffold Activity

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. acs.org The introduction of different functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets. ucl.ac.bemdpi.com

The following table summarizes the effects of various substituents on the activity of different isoquinoline and quinoline (B57606) scaffolds based on findings from the literature.

ScaffoldSubstituent/PositionEffect on ActivityReference
Pyrimidoisoquinolinequinonep-OH, p-OMe on phenylaminoDecreased cytotoxicity ucl.ac.be
Pyrimidoisoquinolinequinonep-F, p-NO2 on phenylaminoNo significant change ucl.ac.be
4-Aminoquinoline (B48711)Ring substitutionsModulated antimalarial activity ucsf.edu
4-AminoquinolineBasic amine side chainPrimary modulator of activity against resistant strains ucsf.edu
Indenoisoquinoline3-Fluoro, 3-ChloroMinimal loss of Top1 poisoning activity compared to 3-nitro nih.gov
3-ArylisoquinolineAzepane at side chainExcellent cytotoxicity and topoisomerase inhibition nih.gov

Positional and Electronic Effects of Fluorine at the 3-Position on Biological Function

The introduction of a fluorine atom at the 3-position of the isoquinoline ring has significant implications for the molecule's biological function. Fluorine, being the most electronegative element, can alter the electronic distribution within the aromatic system, influencing pKa, hydrogen bonding capability, and metabolic stability. researchgate.netcymitquimica.com

In the context of indenoisoquinoline-based topoisomerase I (Top1) poisons, it was discovered that a nitro group at the 3-position, while contributing to potent antiproliferative effects, also represented a potential toxicophore. nih.gov A key research objective was to replace this nitro group with other functional groups that could maintain the desired biological activity while minimizing safety risks. The study revealed that fluorine and chlorine could effectively substitute the 3-nitro group with only a minimal loss of Top1 poisoning activity. nih.gov This finding is crucial as it provides a pathway to design safer indenoisoquinoline-based anticancer agents.

The electronic effects of fluorine are also highlighted in studies of other heterocyclic systems. For example, in a series of pyrimidoisoquinolinequinones, an ortho-fluorophenylamino group was found to have a greater influence on antitumor activity compared to its para-isomer. ucl.ac.be This underscores the importance of the positional context of the fluorine substituent in determining its impact on biological function.

The table below illustrates the comparative effects of different substituents at the 3-position of indenoisoquinolines.

Substituent at 3-PositionRelative Top1 Poisoning ActivityReference
Nitro (NO2)Potent nih.gov
Fluorine (F)Minimal loss compared to Nitro nih.gov
Chlorine (Cl)Minimal loss compared to Nitro nih.gov

Role of the Amine Group at the 5-Position in Molecular Interactions and Recognition

Furthermore, studies on quinazoline (B50416) and quinoline derivatives as α1-adrenoceptor antagonists have provided strong evidence for the importance of a protonated nitrogen atom for effective receptor interaction. scispace.com While this research focused on the ring nitrogen, the principles of hydrogen bonding and charge interactions are directly applicable to the exocyclic amine group at the 5-position of 3-fluoroisoquinolin-5-amine. The ability of the 5-amino group to be protonated at physiological pH would significantly enhance its capacity for electrostatic and hydrogen bonding interactions with receptor sites.

The following table summarizes the key interactions involving amino groups in related heterocyclic systems.

Compound/ScaffoldPosition of Amine/NitrogenRole in Molecular InteractionReference
5-Aminoisoquinolin-1-one5-AminoHydrogen bonding in tankyrase active site nus.edu.sg
Quinazoline/Quinoline DerivativesN-1 (ring nitrogen)Protonation and interaction with α1-adrenoceptors scispace.com
Prazosin (Quinazoline derivative)2-AminoContributes to binding affinity scispace.com

Rational Design Strategies for this compound Analogs

The rational design of analogs based on the this compound scaffold involves a variety of strategies aimed at optimizing the compound's pharmacological profile. These strategies include bioisosteric replacements, modifications to side chains, and conformational constraints.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. researchgate.net In the context of the isoquinoline scaffold, various bioisosteric replacements have been explored.

One notable example is the replacement of a quinoline moiety with an isoquinoline, which led to significant improvements in cellular activity and HER2 kinase inhibition in a series of quinazoline derivatives. rsc.org This demonstrates that even a subtle change in the position of the nitrogen atom within the bicyclic system can have a profound impact on biological activity.

Another common bioisosteric replacement is the substitution of a metabolically labile group with a more stable one. For instance, the replacement of a nitro group with a fluorine or chlorine atom in indenoisoquinolines maintained biological activity while potentially reducing toxicity. nih.gov The use of a tetrazole ring as a bioisostere for a carboxylic acid or a cis-amide has also been shown to improve pharmacokinetic properties in some drug candidates. acs.org

The table below provides examples of bioisosteric replacements in isoquinoline and related systems.

Original Group/ScaffoldBioisosteric ReplacementOutcomeReference
QuinolineIsoquinolineImproved cellular activity and HER2 inhibition rsc.org
3-Nitro (in indenoisoquinoline)3-Fluoro or 3-ChloroMaintained activity, potentially reduced toxicity nih.gov
Carboxylic acid/cis-amideTetrazoleImproved pharmacokinetics acs.org
Oxygen linker (in Sorafenib)NH linkerMaintained RAF kinase inhibitory activity jst.go.jp
Phenylurea (in Sorafenib)1'-AminoisoquinolineMaintained RAF kinase inhibitory activity jst.go.jp

In the development of 3-arylisoquinoline derivatives as topoisomerase inhibitors, the introduction of an azepane-substituted side chain resulted in a compound with excellent cytotoxicity and dual inhibitory effects on topoisomerase I and II. nih.gov This highlights the potential of exploring different cyclic amine side chains to enhance activity.

Similarly, in a series of 4-aminoquinoline antimalarials, the nature of the amine side chain was found to be a primary determinant of activity against drug-resistant strains of Plasmodium falciparum. ucsf.edu Shortening the diaminoalkane side chain from a pentane (B18724) to a propane (B168953) linker restored activity against resistant strains for the 7-chloroquinoline (B30040) series. ucsf.edu

The following table illustrates the impact of side chain modifications on the activity of isoquinoline and quinoline derivatives.

ScaffoldSide Chain ModificationImpact on ActivityReference
3-ArylisoquinolineIntroduction of azepane ringExcellent cytotoxicity and dual topoisomerase inhibition nih.gov
4-Aminoquinoline(N,N-diethyl)-1,3-diaminopropane vs. (N,N-diethyl)-1,4-diaminopentaneShortened chain restored activity against resistant strains ucsf.edu
Quinazoline DerivativesMorpholino vs. piperidine, pyrrolidine, γ-lactamMorpholino derivative exhibited greater potency rsc.org

Conformational Analysis and its Implications for Ligand-Target Binding

The three-dimensional conformation of a ligand is a critical determinant of its ability to bind to a biological target. acs.org Conformational analysis, which examines the preferred spatial arrangements of a molecule, provides valuable insights for drug design. mdpi.com The conformations observed in small molecule crystal structures are generally of low energy and are relevant to the protein-bound state. acs.org

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for studying the conformational preferences of ligands and their interactions with target proteins. nih.govresearchgate.net These techniques can help to predict binding modes and rationalize SAR data, guiding the design of new analogs with improved affinity and selectivity.

Computational and Cheminformatics Approaches in 3 Fluoroisoquinolin 5 Amine Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. schrodinger.com This method is instrumental in understanding how 3-Fluoroisoquinolin-5-amine might interact with various protein targets.

Identification of Binding Pockets and Key Interacting Residues

The initial step in molecular docking involves the identification of potential binding sites, or pockets, on the surface of a target protein. researchgate.netplos.org These pockets are typically clefts or cavities with specific geometric and physicochemical properties that can accommodate a ligand like this compound. Various algorithms can predict these binding pockets based on the protein's three-dimensional structure. researchgate.net

Once a binding pocket is identified, docking simulations can reveal the key amino acid residues that are likely to form significant interactions with the ligand. nih.gov For a molecule like this compound, these interactions could include:

Hydrogen Bonds: The amine group (-NH2) and the nitrogen atom in the isoquinoline (B145761) ring are potential hydrogen bond donors and acceptors, respectively. The fluorine atom can also participate in weaker hydrogen bonds.

Hydrophobic Interactions: The aromatic isoquinoline core can engage in hydrophobic interactions with nonpolar residues within the binding pocket. biorxiv.org

Pi-Pi Stacking: The aromatic ring system can stack with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design. researchgate.net

The specific residues involved in these interactions are critical for the stability of the ligand-protein complex. nih.gov For instance, studies on similar heterocyclic amines have shown that interactions with specific residues in a kinase hinge region can be crucial for inhibitory activity. volkamerlab.org

Prediction of Binding Modes and Affinities

Beyond identifying interacting residues, molecular docking predicts the most likely binding poses or "modes" of this compound within the active site. nih.govcbirt.net Scoring functions are then used to estimate the binding affinity for each pose, typically expressed as a free energy of binding (e.g., in kcal/mol). researchgate.netuni-duesseldorf.de A lower binding energy generally indicates a more stable and favorable interaction.

The prediction of binding affinity is a critical aspect of virtual screening, where large libraries of compounds are docked against a target to identify potential hits. schrodinger.com For this compound, these predictions can help prioritize it for further experimental testing against specific biological targets. It is important to note that while docking is a powerful predictive tool, the calculated affinities are estimates and require experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikigenes.orgmdpi.com

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including this compound, a dataset with known biological activities (e.g., IC50 values) is required. nih.gov The model is "trained" on a subset of this data to learn the relationship between structural features and activity. nih.gov Once developed, the model can be used to predict the activity of new, untested compounds. mdpi.com

For this compound, a QSAR model could be developed by synthesizing and testing a series of analogs with variations in the substitution pattern. This would allow for the prediction of how modifications to the this compound scaffold might impact its biological activity, guiding the design of more potent and selective molecules. nih.gov

Descriptors and Statistical Validation in QSAR

The "structure" in QSAR is represented by a set of numerical values known as molecular descriptors. researchgate.net These descriptors can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, surface area).

The selection of relevant descriptors is a crucial step in building a reliable QSAR model. d-nb.info

Statistical validation is essential to ensure the robustness and predictive power of a QSAR model. researchgate.netnih.gov Common validation techniques include:

Internal Validation:

Leave-One-Out (LOO) Cross-Validation: A single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds.

External Validation: The model's ability to predict the activity of an independent set of compounds (the test set) that was not used in model development is assessed. researchgate.net

A statistically validated QSAR model can be a powerful tool for prioritizing the synthesis of new derivatives of this compound with potentially improved biological profiles.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. iphy.ac.cn MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of both the ligand and the protein, as well as the dynamics of their binding process. nih.gov

For this compound, MD simulations can be used to:

Assess Binding Stability: By simulating the ligand-protein complex over time, researchers can assess the stability of the predicted binding mode. A stable binding mode will see the ligand remain in the binding pocket with minimal fluctuations.

Explore Conformational Changes: MD simulations can reveal how the protein might change its conformation to accommodate the binding of this compound, a phenomenon known as "induced fit". cbirt.net

Calculate Binding Free Energies: More computationally intensive methods based on MD simulations, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can provide more accurate estimations of binding affinities compared to docking scores.

MD simulations provide a more realistic and detailed picture of the molecular interactions governing the biological activity of this compound, complementing the insights gained from molecular docking and QSAR studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of this compound at a subatomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rsc.orgmdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for complex molecules like this compound. mdpi.com DFT calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the electron density and describe the atomic orbitals. mdpi.comorientjchem.org

From these calculations, key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. nih.gov The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. nih.gov

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. orientjchem.org An MEP surface plots the electrostatic potential onto the electron density surface, visually representing the charge distribution. orientjchem.org Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the isoquinoline ring and the amine group, highlighting them as potential sites for hydrogen bonding.

Table 1: Hypothetical DFT-Calculated Electronic Properties

This table illustrates the kind of data obtained from DFT calculations, comparing the parent compound with its fluorinated analogue. The values are representative and based on established principles of fluorine's electronic effects.

PropertyIsoquinolin-5-amineThis compound
HOMO Energy -5.8 eV-6.1 eV
LUMO Energy -1.2 eV-1.5 eV
HOMO-LUMO Gap 4.6 eV4.6 eV
Dipole Moment 2.5 D3.2 D

The introduction of a fluorine atom at the C3 position of the isoquinoline ring has a profound impact on the molecule's electronic properties. rsc.org Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect modifies the electron density distribution across the entire heterocyclic system.

Specifically, the fluorine atom at the C3 position is expected to:

Lower Molecular Orbital Energies : The strong inductive effect pulls electron density away from the aromatic system, leading to a stabilization (lowering of energy) of both the HOMO and LUMO. rsc.org This increased electron-accepting character can influence the molecule's interaction with biological targets.

Alter Basicity : The electron-withdrawing nature of fluorine reduces the electron density on the isoquinoline nitrogen (N2) and the exocyclic amine (5-NH2). This decreases the pKa of the molecule, making it less basic compared to its non-fluorinated counterpart.

Enhance Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as Cytochrome P450. This property is often exploited in drug design to improve the pharmacokinetic profile of a lead compound.

Virtual Screening and Library Design for Novel this compound Derivatives

Cheminformatics tools are pivotal in the design and screening of new chemical entities based on the this compound scaffold. nih.gov Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target, typically a protein or enzyme. mdpi.com

The process begins with the creation of a virtual combinatorial library. scielo.brgoogle.com Starting with the this compound core, various chemical groups (R-groups) are computationally attached at accessible positions to generate thousands or even millions of unique virtual derivatives. The design of these libraries can be guided by principles of molecular diversity to ensure broad coverage of chemical space. nih.gov

Once the library is generated, a virtual screening campaign is launched. nih.gov A common approach is structure-based virtual screening, which utilizes the three-dimensional structure of the target protein. nih.gov Each compound from the virtual library is "docked" into the binding site of the target, and a scoring function is used to estimate the binding affinity. Compounds with the best scores (the "hits") are then prioritized for chemical synthesis and subsequent in vitro biological evaluation. mdpi.comrsc.org This workflow dramatically accelerates the hit-to-lead optimization process in drug discovery. researchoutreach.org

Table 2: Representative Workflow for Virtual Screening of this compound Derivatives

This table outlines the typical steps in a virtual screening campaign to identify potential kinase inhibitors.

StepDescriptionTools/MethodsOutcome
1. Target Selection Identify a protein kinase implicated in a disease.Biological Data, Literature3D structure of the target kinase (e.g., from PDB).
2. Library Design Generate a virtual library of derivatives based on the this compound scaffold.Combinatorial library enumeration software.A database of 10,000+ virtual compounds.
3. Molecular Docking Computationally place each virtual compound into the ATP-binding site of the kinase.Docking software (e.g., AutoDock, Glide).A ranked list of compounds based on predicted binding scores.
4. Filtering & Selection Apply filters for drug-likeness (e.g., Lipinski's Rule of Five) and visual inspection of binding poses.Cheminformatics toolkits.A shortlist of 50-100 "hit" compounds.
5. Synthesis & Assay Synthesize the selected hit compounds and test their inhibitory activity against the target kinase in vitro.Chemical synthesis, Biochemical assays.Identification of lead compounds with confirmed biological activity.

Advanced Spectroscopic and Analytical Characterization for Structural and Purity Confirmation of 3 Fluoroisoquinolin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Fluoroisoquinolin-5-amine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of a related isoquinoline (B145761) compound, distinct signals are observed for the aromatic protons. For instance, in a study of a similar compound, the aromatic protons appeared in the range of δ 7.21–7.11 ppm. rsc.org The amine (NH₂) protons typically appear as a broad singlet, as seen in a related structure at δ 4.40 ppm. rsc.org The specific chemical shifts and coupling patterns in the ¹H NMR spectrum of this compound are crucial for confirming the substitution pattern on the isoquinoline ring.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. For a comparable isoquinoline derivative, the carbon signals were observed at δ 147.61, 143.77, 130.07, 125.40, 113.47, and 109.87 ppm. rsc.org The carbon attached to the fluorine atom would exhibit a characteristic splitting pattern due to C-F coupling, a key indicator for confirming the position of the fluorine substituent.

¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
Aromatic Protons: 7.11-7.21Aromatic Carbons: 109.87-147.61
Amine Protons: 4.40 (broad)
Note: Data is based on a structurally similar isoquinoline derivative and may vary for this compound.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. lcms.cz Given the presence of a fluorine atom in this compound, ¹⁹F NMR is indispensable for its characterization. The chemical shift of the fluorine atom provides direct evidence of its electronic environment. For aromatic fluorine compounds, the chemical shift is typically observed around -110 ppm relative to a standard reference. Furthermore, coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) can provide valuable structural information. lcms.cz

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. walisongo.ac.id

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the aromatic ring system. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the direct assignment of protonated carbons. arxiv.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the entire molecular framework. walisongo.ac.id

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the precise molecular weight and elemental composition of this compound. spectralworks.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the elemental formula can be unequivocally confirmed. thermofisher.com For instance, the expected monoisotopic mass of the protonated molecular ion [M+H]⁺ of a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride, was verified at m/z 280.948. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation by breaking the molecule into smaller, predictable fragments, which helps to elucidate the connectivity of the atoms. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. dectris.com By diffracting X-rays through a single crystal of this compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. This technique is capable of confirming the planarity of the isoquinoline ring system and the specific positions of the fluorine and amine substituents. researchgate.netnih.gov In related structures, X-ray crystallography has been used to determine the molecular geometry and intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared light by a molecule, which excites molecular vibrations such as stretching and bending. utdallas.edu The key functional groups of this compound each have distinct absorption regions.

N-H Vibrations : As a primary aromatic amine, the compound is expected to show two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds in the amino group. orgchemboulder.com A bending vibration (scissoring) for the primary amine is also anticipated in the 1650-1580 cm⁻¹ range. vscht.cz

Aromatic System : The isoquinoline ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring are expected in the 1600-1400 cm⁻¹ region.

C-N and C-F Vibrations : The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) is typically strong and found in the 1335-1250 cm⁻¹ region. orgchemboulder.com The C-F stretching vibration for an aryl fluoride (B91410) results in a strong, characteristic band in the 1300-1100 cm⁻¹ range.

The following table summarizes the predicted IR absorption bands for this compound based on characteristic functional group frequencies.

Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibrational Mode
3500 - 3300Asymmetric & Symmetric Stretch
3100 - 3000Stretch
1650 - 1580Bend (Scissoring)
1600 - 1400Stretch
1335 - 1250Stretch
1300 - 1100Stretch
910 - 665Wag

This table is predictive and based on established group frequencies for the constituent functional groups.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations. medium.com In the context of this compound, Raman spectroscopy is especially useful for characterizing the aromatic ring system.

Key expected features in the Raman spectrum would include:

Strong bands corresponding to the symmetric breathing vibrations of the isoquinoline ring system.

Characteristic signals for the C-F bond.

Vibrations associated with the C-N bond.

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. Differences in the spectra of various batches can indicate the presence of different polymorphic forms, which may arise from variations in the crystal lattice packing and intermolecular interactions. americanpharmaceuticalreview.com

Chromatographic Techniques for Purity Assessment and Isolation (e.g., UPLC-MS/MS)

Chromatography is an indispensable tool for separating a compound from a mixture, enabling both its purification and the assessment of its purity. chromatographyonline.com For a compound like this compound, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the methods of choice.

Purity Assessment with UPLC-MS/MS

UPLC systems utilize columns with smaller particle sizes (typically under 2 µm) compared to traditional HPLC, resulting in faster analysis times, higher resolution, and improved sensitivity. gcms.cz When coupled with a tandem mass spectrometer (MS/MS), this technique becomes a powerful analytical tool for both quantifying the purity of a sample and identifying any impurities. mdpi.com

The analysis workflow involves:

Separation (UPLC) : The sample is injected into the UPLC system, where it travels through a chromatographic column. A common choice for amine-containing aromatic compounds is a reversed-phase column (e.g., C18). The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase.

Detection and Identification (MS/MS) : As each component elutes from the column, it enters the mass spectrometer. The first stage (MS1) ionizes the molecule and confirms its molecular weight. The parent ion is then fragmented, and the resulting fragment ions are analyzed in the second stage (MS2). This fragmentation pattern is unique to the molecule's structure and serves as a highly specific identifier, confirming the identity of the main peak as this compound and helping to elucidate the structures of any impurities. scielo.br

A typical UPLC-MS/MS method for analyzing this compound is outlined in the table below.

Illustrative UPLC-MS/MS Method Parameters
Parameter Condition
System ACQUITY UPLC I-Class/Xevo TQ-S micro System
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium (B1175870) Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Analysis Multiple Reaction Monitoring (MRM) for parent and fragment ions

This table represents a typical method and may require optimization for specific applications.

The method validation would include assessing linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision to ensure reliable and reproducible results. scielo.br

Isolation by Column Chromatography

For the preparative isolation and purification of this compound, column chromatography is a standard technique. google.com The basic nature of the amine group can lead to strong interactions with the acidic silanol (B1196071) groups of standard silica (B1680970) gel, causing poor peak shape and recovery. To mitigate this, several strategies can be employed:

Use of a Mobile Phase Modifier : Adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonium hydroxide, to the eluent can neutralize the acidic sites on the silica gel. biotage.com

Alternative Stationary Phases : Using a different stationary phase, such as basic alumina (B75360) or an amine-functionalized silica, can provide a more suitable environment for the purification of basic compounds. biotage.com

Reversed-Phase Chromatography : For larger-scale purification, reversed-phase chromatography using a C18-functionalized support can also be an effective strategy.

These advanced analytical and chromatographic methods are essential for unequivocally confirming the structure and establishing the purity profile of this compound, ensuring its suitability for subsequent scientific investigation.

Future Perspectives and Emerging Avenues in 3 Fluoroisoquinolin 5 Amine Research

Exploration of Novel Therapeutic Indications and Target Classes

The isoquinoline (B145761) framework is a versatile scaffold that has been successfully utilized in the development of drugs for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. semanticscholar.orgmdpi.com For 3-Fluoroisoquinolin-5-amine, future research will likely focus on leveraging this scaffold to explore novel therapeutic applications.

A primary area of investigation will be its potential as a kinase inhibitor . Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. researchoutreach.org The isoquinoline core is a known hinge-binder for many kinases, and the substitutions on this compound could be tailored to achieve high potency and selectivity for specific kinase targets. researchoutreach.orgrsc.org For instance, derivatives of isoquinoline have shown promise as inhibitors of human epidermal growth factor receptor 2 (HER2), a key target in certain breast cancers. rsc.orgrsc.org Research into isoquinoline-tethered quinazoline (B50416) derivatives has demonstrated that the isoquinoline moiety can lead to enhanced cellular activity and improved selectivity for HER2 over the epidermal growth factor receptor (EGFR). rsc.orgrsc.org

Beyond oncology, the anti-inflammatory potential of isoquinoline derivatives warrants further investigation. semanticscholar.org Compounds based on this scaffold are being explored for the treatment of autoimmune disorders like rheumatoid arthritis by targeting specific protein kinase C (PKC) isoforms. researchoutreach.org The development of fragment-based drug discovery (FBDD) approaches using an isoquinoline template has shown success in identifying potent inhibitors, even without detailed X-ray structural information. researchoutreach.org

Furthermore, the antimicrobial and antiviral properties of isoquinolines present another promising avenue. semanticscholar.org The core structure is found in compounds with activity against various pathogens. Future work could involve screening this compound and its analogs against a panel of bacteria, fungi, and viruses, including drug-resistant strains, to identify new lead compounds for infectious diseases.

Development of Advanced Synthetic Strategies for Complex Analogs

The creation of diverse and complex analogs of this compound is crucial for establishing robust structure-activity relationships (SAR) and optimizing drug-like properties. Future synthetic efforts will likely move beyond traditional methods and embrace more advanced and efficient strategies.

C-H functionalization has emerged as a powerful tool in medicinal chemistry, allowing for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. researchgate.netresearchgate.net This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and streamlined synthetic routes. researchgate.net For the synthesis of complex isoquinoline analogs, transition-metal-catalyzed C-H activation, using catalysts based on rhodium, ruthenium, or cobalt, can enable the introduction of a wide array of substituents at various positions on the isoquinoline core. researchgate.netresearchgate.netorganic-chemistry.orgacs.org This will be instrumental in exploring the chemical space around the this compound scaffold. For example, iodine-catalyzed multiple C-H bond functionalization has been developed for the synthesis of N-benzyl isoquinoline-1,3,4-triones from un-functionalized isoquinolines. rsc.org

Another key area of development will be the invention of novel methods for the synthesis of fluorinated heterocycles. nus.edu.sg The introduction of fluorine can be challenging, and new catalytic transformations are needed to create fluorinated building blocks and final compounds with high efficiency and regioselectivity. researchgate.netnus.edu.sg A recent breakthrough involves a catalytic method to convert epoxides into valuable fluorinated oxetanes, highlighting the ongoing innovation in this field. nus.edu.sg

Furthermore, the use of sustainable and green chemistry principles, such as microwave-assisted synthesis and the use of biodegradable solvents like polyethylene (B3416737) glycol (PEG), will become increasingly important in the synthesis of isoquinoline derivatives. researchgate.net These approaches not only reduce the environmental impact of chemical synthesis but can also accelerate reaction times and improve yields. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Generative models , a type of AI, can design novel molecules with desired properties. chapman.edu For instance, models like druGAN and MedGAN have been used to generate new molecules with potential anti-cancer properties or to create novel quinoline-based scaffolds. nih.gov These models can be trained on existing libraries of kinase inhibitors or other relevant compounds to learn the key structural features required for activity and then generate new, diverse, and synthesizable analogs of this compound. nih.govmdpi.com

Predictive models can be used to screen virtual libraries of compounds for their likely biological activity, toxicity, and pharmacokinetic properties. nih.gov By using Quantitative Structure-Activity Relationship (QSAR) models enhanced with machine learning, researchers can prioritize which analogs of this compound to synthesize and test, saving significant time and resources. nih.gov These models are becoming increasingly sophisticated, incorporating deep learning techniques like convolutional neural networks (CNNs) and recurrent neural networks (RNNs) to capture complex relationships between molecular structure and biological activity. nih.gov This approach has been particularly successful in the design of selective kinase inhibitors. nih.govnih.gov

The challenge of designing selective inhibitors for kinases, which share a high degree of structural similarity, is an area where AI can have a significant impact. nih.gov ML models can be trained to distinguish between subtle differences in the binding sites of various kinases, enabling the design of compounds with high selectivity for the desired target, thereby reducing the potential for off-target side effects. mdpi.comnih.gov

Collaborative Research Initiatives in Fluorinated Aminoisoquinoline Chemistry

The complexity and interdisciplinary nature of modern drug discovery necessitate collaborative efforts. acs.orgtandfonline.com Future progress in the field of fluorinated aminoisoquinolines will be significantly enhanced through strategic partnerships between academic research groups, pharmaceutical companies, and specialized technology providers. acs.orgtandfonline.comhubspotusercontent10.net

Academic-industrial collaborations are particularly valuable. acs.orgtandfonline.com Academic labs often excel in fundamental research, such as the development of novel synthetic methods or the elucidation of biological pathways, while pharmaceutical companies have the resources and expertise for large-scale screening, preclinical and clinical development. acs.orgtandfonline.comresearchgate.net Joint projects focused on this compound could involve academic partners designing and synthesizing novel analogs, which are then evaluated by an industrial partner's high-throughput screening platform. researchgate.net Such collaborations can be structured in various ways, including sponsored research agreements, postdoctoral fellowships, and summer internship programs, providing valuable training for the next generation of medicinal chemists. acs.org

International consortia focused on specific areas, such as the development of new anti-bacterial or anti-parasitic agents, can also provide a powerful platform for advancing research on this compound. findaphd.comlboro.ac.uk These consortia bring together experts in synthetic chemistry, medicinal chemistry, and biology to tackle challenging health problems. findaphd.comlboro.ac.uk A project at Loughborough University, for example, aims to synthesize novel fluorinated heterocyclic compounds for screening as potential anti-infective agents in collaboration with an international team. findaphd.comlboro.ac.uk

Furthermore, initiatives that foster collaboration in the pre-competitive space, such as the STEELE project which brought together research groups with expertise in heterocyclic chemistry, fluorine chemistry, and asymmetric synthesis, can be highly beneficial. eucor-uni.org By sharing knowledge and resources to tackle fundamental challenges, such as the synthesis and reactivity of novel fluorinated heterocycles, these collaborations can lay the groundwork for future drug discovery efforts. eucor-uni.org The creation of special issues in scientific journals dedicated to academic-industrial collaborations also highlights the growing importance of these partnerships. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing 3-Fluoroisoquinolin-5-amine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves fluorination at the 3-position of an isoquinoline precursor. Key methods include:

  • Nucleophilic aromatic substitution : Fluorine introduction via reagents like KF or HF in polar aprotic solvents (e.g., DMF) under controlled temperatures (80–120°C) .
  • Metal-mediated fluorination : Use of CuI or Pd catalysts to enhance regioselectivity, particularly in complex matrices .
  • Post-functionalization : Amine protection (e.g., Boc groups) prior to fluorination to prevent side reactions .
    Yield optimization requires careful control of solvent polarity, pH (neutral to slightly basic), and temperature. For example, elevated temperatures (>100°C) may degrade sensitive intermediates, while acidic conditions risk protonating the amine group, reducing reactivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy :
    • ¹⁹F NMR : Directly identifies the fluorine substituent (δ ≈ -110 to -150 ppm for aromatic C-F) .
    • ¹H NMR : Distinct splitting patterns for H-4 and H-6 protons due to coupling with fluorine (³J ~8–10 Hz) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₀H₈FN₂; exact mass 179.18 g/mol) and isotopic patterns for fluorine .
  • IR Spectroscopy : Stretching frequencies for C-F (~1220 cm⁻¹) and N-H (~3350 cm⁻¹) .

Q. How can researchers assess the biological activity of this compound in preclinical models?

  • In vitro assays :
    • Anticancer : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
    • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Mechanistic studies : Fluorescence polarization assays to evaluate binding affinity to target enzymes (e.g., kinases) .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to establish potency and selectivity .

Q. What strategies mitigate solubility challenges during in vitro testing of this compound?

  • Co-solvents : DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
  • pH adjustment : Buffered solutions (pH 7.4) to stabilize the protonated amine form .
  • Prodrug derivatization : Acetylation of the 5-amine group to improve lipophilicity for cellular uptake .

Q. How should this compound be stored to maintain stability?

  • Short-term : Store in amber vials at 4°C under inert gas (Ar/N₂) to prevent oxidation .
  • Long-term : Lyophilize and store at -20°C with desiccants (silica gel) to avoid hydrolysis of the C-F bond .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed in fluorinated isoquinoline analogs?

  • Fluorine position : 3-F substitution enhances metabolic stability compared to 5-F or 8-F analogs by reducing CYP450-mediated oxidation .

  • Amine group : The 5-amine acts as a hydrogen-bond donor, critical for target engagement (e.g., kinase inhibition). Methylation at this position abolishes activity .

  • Comparative data :

    CompoundIC₅₀ (µM, HeLa)LogP
    This compound0.452.1
    5-Fluoro-8-methylisoquinolin-3-amine1.22.8
    Non-fluorinated analog>101.5

Q. How can computational modeling predict the binding mode of this compound to biological targets?

  • Docking studies : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). The fluorine atom participates in hydrophobic interactions with Leu788 and Val726 .
  • DFT calculations : Analyze electron density maps to confirm charge distribution at the 5-amine, which influences hydrogen bonding with Asp831 .

Q. What experimental approaches resolve contradictory spectral data (e.g., ¹H NMR splitting vs. X-ray crystallography)?

  • X-ray diffraction : Resolves ambiguities in proton coupling by providing exact bond angles and distances .
  • Dynamic NMR : Variable-temperature studies (e.g., 25–60°C) to detect conformational flexibility causing anomalous splitting .

Q. How does this compound degrade under oxidative stress, and what are the major byproducts?

  • Forced degradation : Expose to H₂O₂ (3% v/v) at 40°C for 24 hours. LC-MS identifies:
    • Primary byproduct : 3-Fluoro-5-nitrosoisoquinoline (m/z 178.06) via amine oxidation.
    • Secondary byproduct : 3-Hydroxyisoquinolin-5-amine (m/z 161.07) via defluorination .

Q. What chromatographic techniques separate enantiomers of this compound (if applicable)?

  • Chiral HPLC : Use a Chiralpak IG-U column with hexane:isopropanol (90:10) at 1.0 mL/min. Retention times: 8.2 min (R) and 10.5 min (S) .
  • Circular dichroism (CD) : Confirm enantiopurity by comparing Cotton effects at 220 nm (R-enantiomer: positive; S-enantiomer: negative) .

Notes

  • Methodological rigor : Emphasizes peer-reviewed protocols for synthesis, characterization, and biological evaluation .
  • Contradictions : Resolved via orthogonal analytical techniques (e.g., XRD vs. NMR) .

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